Tripeptide-10 citrulline

Overview

Description

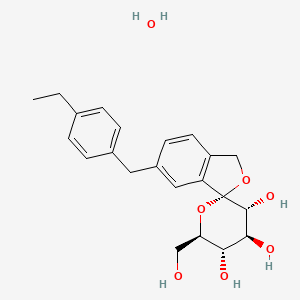

Tripeptide-10 Citrulline, also known under the trade name Decorinyl®, is a collagen-organizing tetrapeptide that mimics decorin . Decorin is an essential protein in the skin that controls collagen aggregation, equalizes fibril diameters, and maintains a normal packing . This compound improves collagen structures and restores the skin’s suppleness and resiliency .

Synthesis Analysis

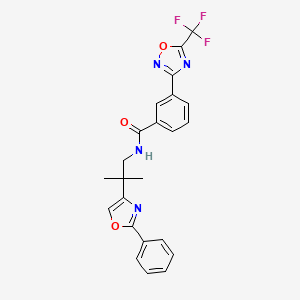

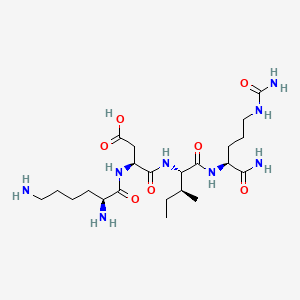

This compound is the reaction product of citrulline and tripeptide-10; aspartic acid, synthetic tripeptide with isoleucine and lysine, reaction product with 5-Ureido-2-aminopentanoic acid .Molecular Structure Analysis

The molecular formula of this compound is C22H42N8O7 . It has a molecular weight of 530.62 .Chemical Reactions Analysis

This compound regulates fibrillogenesis and controls collagen fibril growth . It increases skin suppleness due to a better cohesion of collagen fibers which provides higher resiliency and improves skin appearance .Physical And Chemical Properties Analysis

This compound is a hydrophilic peptide . It has a molecular weight of 530.62 and its molecular formula is C22H42N8O7 .Scientific Research Applications

Chelating Properties

Tripeptide-9 Citrulline exhibits notable chelating properties, particularly in relation to metal ions. Its ability to form complexes with metal ions like Cu(II) has been confirmed through various techniques such as spectrophotometry and electrochemistry. This ability suggests its potential in protecting DNA from radical degradation induced by metal-ion reactions (Fernández-Botello et al., 2012).

Influence on Collagen Fibrillogenesis

Tripeptide-10 Citrulline, functioning similarly to decorin, influences the organization of collagen fibers. Its application in cosmetic and skincare industries is notable, as it helps in regulating collagen fibrillogenesis, thereby enhancing skin suppleness and quality by ensuring uniform collagen fiber diameter (Puig et al., 2008).

Role in Mass Spectrometry-based Proteomics

In mass spectrometry-based proteomic analysis, citrullination, including tripeptide forms, is a significant post-translational modification. It has been implicated in various diseases, and recent advancements in statistical modeling have enhanced the identification accuracy of citrullinated peptides, thereby contributing to a better understanding of diseases like rheumatoid arthritis and Alzheimer's (Huh et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S)-4-[[(2S,3S)-1-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N8O7/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37)/t12-,13-,14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPMARPRXONRJX-BWJWTDLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

960531-53-7 | |

| Record name | Tripeptide-10 citrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960531537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPEPTIDE-10 CITRULLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2732R0E76W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

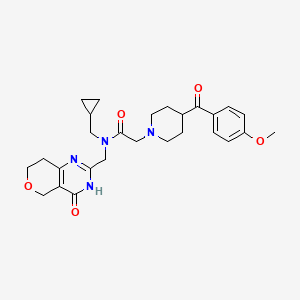

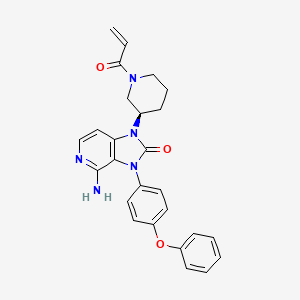

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)